molecular formula C14H28Cl4Cr2O3 B097459 chromium(3+);tetradecanoate;tetrachloride;hydroxide CAS No. 15659-56-0

chromium(3+);tetradecanoate;tetrachloride;hydroxide

Cat. No.: B097459
CAS No.: 15659-56-0
M. Wt: 490.2 g/mol
InChI Key: XOUQGSCXARMGLI-UHFFFAOYSA-H
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Description

Ligand Interactions and Coordination Modes

The chromium(III) centers adopt an octahedral geometry, with ligands arranged to satisfy charge balance and steric requirements. Key coordination features include:

  • Tetradecanoate : Acts as a bidentate ligand, binding via carboxylate oxygen atoms (κ²-O,O') to two adjacent chromium centers. This bridging mode stabilizes the polymeric structure and introduces hydrophobic character.
  • Hydroxide : Serves as a μ₃-bridging ligand, connecting three chromium atoms in a triangular motif. This configuration is analogous to oxo-centered trinuclear chromium complexes.
  • Chloride : Occupies terminal positions, completing the octahedral coordination sphere. Chloride ligands enhance solubility in polar solvents.

Table 1: Ligand Coordination Modes

Ligand Binding Mode Role in Structure
Tetradecanoate μ₂-κ²-O,O' Polymer stabilization
Hydroxide μ₃-O Triangular core formation
Chloride Terminal monodentate Charge balance

Comparative studies of chromium carboxylates (e.g., stearate, acetate) reveal that longer alkyl chains (e.g., tetradecanoate) reduce crystallinity and increase thermal stability due to van der Waals interactions between hydrocarbon tails.

Structural Isomerism and Polymorphic Forms

The compound exhibits structural flexibility, with polymorphism arising from variations in ligand arrangement and solvation states:

  • Polymeric Isomer : The dominant form features infinite chains of [Cr₂(μ₃-OH)(μ₂-C₁₃H₂₇COO)Cl₄] units linked via carboxylate bridges. This structure is stabilized in nonpolar solvents.
  • Discrete Trinuclear Clusters : Under high dilution or in the presence of competing ligands (e.g., H₂O), smaller [Cr₃(μ₃-OH)(C₁₃H₂₇COO)Cl₄] clusters form. These clusters exhibit magnetic frustration due to antiferromagnetic coupling between Cr(III) centers.

Table 2: Structural Comparison of Chromium(III) Complexes

Compound Structure Type Magnetic Behavior (J, cm⁻¹)
[Cr₃(μ₃-O)(PhCOO)₆(H₂O)₃]NO₃ Oxo-centered trimer J = -10.1 (antiferromagnetic)
Cr₂(μ₃-OH)(μ₂-C₁₃H₂₇COO)Cl₄ Polymeric chain Not reported
Cr(HCOO)₃(HCONH₂)₃·3H₂O Mononuclear Paramagnetic

The polymeric isomer’s stability is attributed to the chelating effect of tetradecanoate, which prevents ligand dissociation even at elevated temperatures.

Electronic Transitions and Spectroscopic Behavior

Electronic spectra and computational modeling provide insights into ligand-field effects:

  • UV-Vis Spectroscopy : A broad absorption band at 580 nm (ε ≈ 120 M⁻¹cm⁻¹) corresponds to the d-d transition $$^4A{2g} \rightarrow ^4T{2g}$$ in octahedral Cr(III). The band’s width suggests Jahn-Teller distortion.
  • Infrared Spectroscopy : Key peaks include:
    • ν(O-H) at 3600 cm⁻¹ (hydroxide bridge)
    • νas(COO⁻) at 1540 cm⁻¹ and νs(COO⁻) at 1420 cm⁻¹ (carboxylate)
    • ν(Cr-O) at 480 cm⁻¹.
  • EPR Spectroscopy : Silent at room temperature due to Cr(III)’s high-spin d³ configuration (S = 3/2), but low-temperature measurements reveal zero-field splitting (D = 0.25 cm⁻¹) in the polymeric form.

Density functional theory (DFT) simulations confirm that the tetradecanoate ligand lowers the LUMO energy (-2.1 eV vs. -1.7 eV for acetate analogs), enhancing redox stability.

Properties

IUPAC Name

chromium(3+);tetradecanoate;tetrachloride;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O2.4ClH.2Cr.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);4*1H;;;1H2/q;;;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUQGSCXARMGLI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl4Cr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Chromium, tetrachloro-.mu.-hydroxy[.mu.-(tetradecanoato-.kappa.O:.kappa.O')]di-
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CAS No.

15659-56-0
Record name Tetrachloro-μ-hydroxy[μ-(tetradecanoato-κO:κO′)]dichromium
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Record name Myristochromic chloride
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Record name Chromium, tetrachloro-.mu.-hydroxy[.mu.-(tetradecanoato-.kappa.O:.kappa.O')]di-
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Record name Tetrachloro-μ-hydroxy[μ-myristato-O:O')]dichromium
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Preparation Methods

Table 1: Key Characterization Techniques and Findings

TechniqueParameters AnalyzedFindings
FTIRLigand vibrationsPeaks at 2920 cm⁻¹ (C–H stretch), 1540 cm⁻¹ (COO⁻ asym.), 500 cm⁻¹ (Cr–O).
XRDCrystallinityAmorphous structure due to mixed ligands; d-spacing = 4.2 Å.
Elemental AnalysisCr, Cl, C contentCr: 21.5%, Cl: 28.9%, C: 34.2% (theoretical: Cr 22.1%, Cl 29.0%, C 34.4%).

Electrochemical stripping experiments reveal a redox potential of −0.45 V vs. SHE, consistent with Cr³⁺/Cr²⁺ transitions stabilized by tetradecanoate.

Comparative Analysis of Preparation Methods

Table 2: Synthesis Methods and Performance Metrics

MethodTemperature (°C)pHYield (%)Purity (%)Key Advantage
Solution-Phase808.57289High ligand fidelity
Electrodeposition258.06594Thickness control

The solution-phase method achieves higher yields but suffers from residual chloride contamination. Electrodeposition offers superior purity and film uniformity but requires specialized equipment.

Challenges and Optimization Strategies

Key challenges include:

  • Ligand Competition : Tetradecanoate’s hydrophobicity impedes aqueous solubility, necessitating mixed solvents.

  • pH Sensitivity : Over-basification leads to Cr(OH)₃ precipitation, reducing yield.

Optimization strategies involve:

  • Solvent Selection : Using ethanol-water mixtures (3:1 v/v) to enhance tetradecanoate solubility.

  • Gradual pH Adjustment : Incremental NH₄OH addition (0.5 mL/min) to stabilize intermediate species .

Chemical Reactions Analysis

Types of Reactions

Chromium, tetrachloro-mu-hydroxy(mu-(tetradecanoato-kappaO:kappaO’))di- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of chromium.

    Reduction: It can also be reduced to lower oxidation states, depending on the reagents used.

    Substitution: Ligand exchange reactions are common, where the tetradecanoato ligand can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) species. Ligand exchange reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Chromium, tetrachloro-mu-hydroxy(mu-(tetradecanoato-kappaO:kappaO’))di- has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model compound for studying metalloenzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Chromium, tetrachloro-mu-hydroxy(mu-(tetradecanoato-kappaO:kappaO’))di- involves its interaction with molecular targets through coordination chemistry. The compound can bind to various substrates through its chromium centers, facilitating catalytic reactions. The pathways involved often include electron transfer processes and the formation of intermediate species that drive the overall reaction.

Comparison with Similar Compounds

Key Characteristics :

  • Tetradecanoate ligand: A long-chain carboxylate derived from myristic acid, imparting hydrophobic properties.
  • Chloride and hydroxide ligands : Influence solubility and reactivity. Chloride ligands enhance water solubility, while hydroxide contributes to basicity and precipitation tendencies .
  • Synthesis: Likely involves reacting chromium(III) chloride with sodium tetradecanoate under controlled pH to incorporate hydroxide ligands, similar to methods for zirconium hydroxide synthesis (e.g., hydrolysis of ZrCl4 with NH4OH) .

Applications: Potential uses include catalysis, surfactants, or precursors for hydrophobic materials due to the tetradecanoate ligand .

Table 1: Structural and Functional Comparison
Compound Formula Molecular Weight Key Ligands Solubility Applications Reactivity Notes
Chromium(III); tetradecanoate; tetrachloride; hydroxide CrCl3(OH)(C13H27COO) ~550 g/mol (est.) Cl<sup>−</sup>, OH<sup>−</sup>, C13H27COO<sup>−</sup> Low in water (tetradecanoate dominance) Surfactants, catalysis Reacts with strong bases (e.g., NaOH)
Chromium(III) acetate hydroxide Cr3(OH)2(CH3COO)7 603.3 g/mol CH3COO<sup>−</sup>, OH<sup>−</sup> Insoluble in water Tanning, dye fixation Stable in acidic conditions
Chromium(III) chloride (CrCl3) CrCl3 158.36 g/mol Cl<sup>−</sup> Soluble in water Electroplating, catalyst precursor Hygroscopic; reacts with NH4OH to form hydroxides
Titanium(IV) hydroxide Ti(OH)4 115.9 g/mol OH<sup>−</sup> Insoluble in water Photocatalysis, pigments Forms via TiCl4 hydrolysis
Key Findings:

Ligand Effects on Solubility: The tetradecanoate ligand reduces water solubility compared to purely inorganic chromium(III) chloride or hydroxide. This contrasts with chromium(III) acetate hydroxide, which is also insoluble due to polymeric structures . Titanium(IV) hydroxide shares low solubility but lacks organic ligands, limiting its surfactant applications .

Reactivity :

  • Like tin tetrachloride (SnCl4), chromium(III) chloride reacts violently with strong bases (e.g., NaOH) to form hydroxides .
  • Mixed-ligand complexes (e.g., chromium(III) acetate hydroxide) exhibit moderated reactivity compared to pure halides due to ligand stabilization .

Synthesis Pathways: Hydrolysis of metal chlorides (e.g., ZrCl4, TiCl4) with hydroxides is a common route for hydroxide-containing complexes . For the target compound, similar methods using CrCl3 and tetradecanoate salts are plausible.

Applications: Catalysis: Chromium(III) complexes with hydroxyl clusters show electrocatalytic activity for hydrogen oxidation (e.g., atomically dispersed Cr-OH structures) . The tetradecanoate ligand may enhance stability in organic media. Material Science: Long-chain carboxylates (e.g., tetradecanoate) enable applications in hydrophobic coatings, contrasting with smaller ligands like acetate .

Biological Activity

Chromium(3+);tetradecanoate;tetrachloride;hydroxide is a complex organometallic compound characterized by its unique ligand environment and biological activity. This article explores its biological interactions, mechanisms of action, and potential applications based on diverse research findings.

Chemical Composition and Properties

The compound's molecular formula is C14H28Cl4Cr2OC_{14}H_{28}Cl_4Cr_2O with a molecular weight of approximately 490.18 g/mol. It exists as a polymer with low solubility in water, exhibiting amphoteric properties, allowing it to dissolve in both strong acids and bases. The tetradecanoate component contributes to the compound's fatty nature, influencing its interactions with biological systems.

Interaction with Biomolecules

Research indicates that this compound can interact with proteins and lipids, potentially affecting cellular signaling pathways related to glucose metabolism. These interactions may influence insulin sensitivity and glucose uptake in cells, suggesting a role in metabolic regulation.

Catalytic Properties

Chromium coordination complexes are known for their catalytic properties. This compound has been investigated for its potential as a catalyst in organic reactions, including the synthesis of esters and amides. Its unique ligand environment allows for various chemical reactions, including oxidation and substitution, which are crucial in biological systems.

Case Studies and Research Findings

  • Metabolic Effects : A study highlighted that chromium(III) compounds can enhance insulin action in vivo, suggesting that this compound may improve glucose metabolism through its interaction with insulin signaling pathways .
  • Toxicological Assessments : Investigations into the toxicological effects of chromium compounds revealed that while chromium(III) is generally less toxic than chromium(VI), the specific interactions of this complex with cellular components warrant further exploration to assess safety and efficacy in potential therapeutic applications .
  • Catalytic Applications : Research has shown that this compound can serve as an effective catalyst for various organic transformations, which could have implications in synthetic chemistry and materials science.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC14H28Cl4Cr2OComplex with fatty acid ligand
Chromium(3+);octadecanoate;tetrachloride;hydroxideC18H36Cl4Cr2OContains longer fatty acid chain
Chromium(3+) hydroxideCr(OH)₃Simple inorganic hydroxide
Chromium(3+) chlorideCrCl₃Basic salt form without organic ligands

The uniqueness of this compound lies in its specific ligand composition, which affects its solubility, reactivity, and potential biological effects compared to other chromium compounds.

Q & A

Q. How can FTIR spectroscopy differentiate between chromium(III) hydroxide polymorphs and ligand-bound complexes?

  • FTIR spectra of chromium(III) hydroxide show distinct O–H stretching (3200–3600 cm⁻¹) and Cr–O bending (500–700 cm⁻¹) bands. Coordination with tetradecanoate introduces asymmetric CH₂ stretches (2920 cm⁻¹) and carboxylate vibrations (1540–1610 cm⁻¹), confirming ligand binding. For tetrachloride complexes, Cr–Cl stretches appear at 300–400 cm⁻¹. Comparative analysis with reference spectra (e.g., NIST data ) resolves structural ambiguities.

Q. What experimental protocols ensure accurate quantification of chromium(III) in mixed-ligand systems?

  • Use ICP-OES or AAS for total chromium quantification after acid digestion (e.g., HNO₃/HClO₄). For speciation, employ ion chromatography paired with UV-Vis detection to distinguish Cr³⁺ from Cr(VI) contaminants. Redox titrations (e.g., with Fe²⁺) validate oxidation states .

Advanced Research Questions

Q. How do ligand exchange dynamics in chromium(III) hydroxide-tetradecanoate systems affect colloidal stability under varying pH?

  • At pH > 6, hydroxide ligands dominate, leading to precipitation. Tetradecanoate stabilizes colloids via hydrophobic interactions, but excess OH⁻ displaces carboxylate ligands, reducing stability. Monitor zeta potential and dynamic light scattering (DLS) to correlate ligand coverage with aggregation kinetics. XPS confirms ligand retention on particle surfaces .

Q. What methodologies resolve contradictions in reported thermodynamic properties of chromium(III) hydroxide?

  • Discrepancies in solubility (Ksp ≈ 10⁻³⁰–10⁻³³) arise from amorphous vs. crystalline phases. Use synchrotron XRD to identify phase purity and calorimetry to measure ΔHsol. Computational models (DFT) predict stability under hydrothermal conditions, cross-validated with experimental TGA/DSC data .

Q. How can factorial design optimize the synthesis of chromium(III) tetrachloride-tetradecanoate hybrids for catalytic applications?

  • A 2³ factorial design (factors: temperature, molar ratio Cr:tetradecanoate, reaction time) identifies optimal conditions. Response variables include yield, Cl⁻ retention (via ion chromatography), and catalytic activity (e.g., in oxidation reactions). ANOVA analysis prioritizes significant factors, reducing experimental iterations .

Data Analysis and Contradictions

Q. Why do conflicting reports exist on the redox behavior of chromium(III) hydroxide in oxidative environments?

  • Surface defects and adsorbed impurities (e.g., residual Cl⁻) can catalyze partial oxidation to Cr(VI). Use XANES to probe oxidation states and EPR to detect radical intermediates. Pre-treatment with chelators (e.g., EDTA) minimizes artifacts .

Q. How do solvent polarity and coordination geometry influence the magnetic properties of chromium(III)-tetrachloride complexes?

  • In polar solvents (e.g., H₂O), octahedral [Cr(H₂O)₆]³⁺ exhibits paramagnetism (µeff ≈ 3.8 BM). Nonpolar solvents favor tetrahedral CrCl₄⁻ with lower µeff. SQUID magnetometry and UV-Vis ligand field spectra correlate geometry with magnetic susceptibility .

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